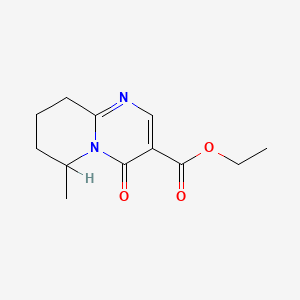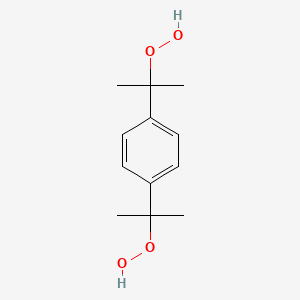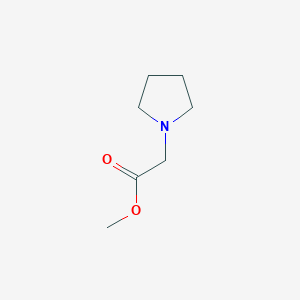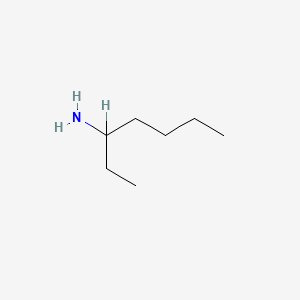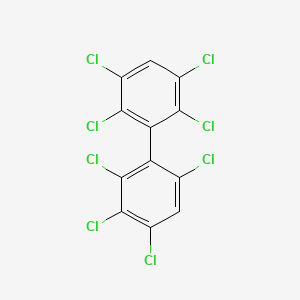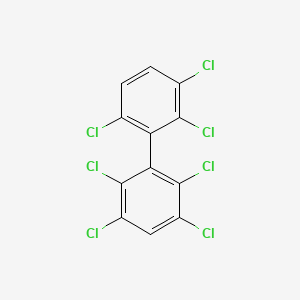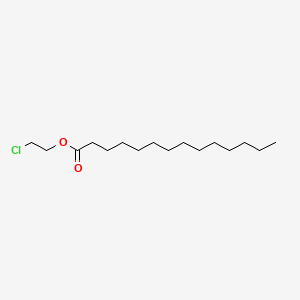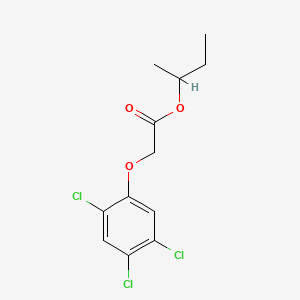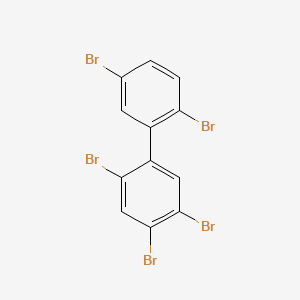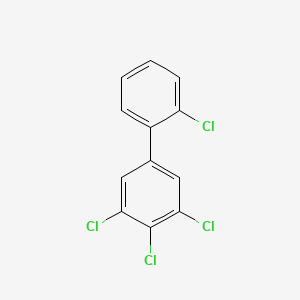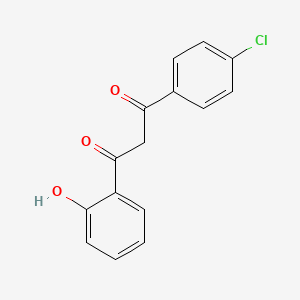
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Overview
Description
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, also known as Curcumin, is a natural polyphenolic compound found in the root of turmeric plant (Curcuma longa). Curcumin has been widely studied due to its various biological and pharmacological properties. It has been used in traditional medicine for centuries and has been found to have anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective effects.
Scientific Research Applications
Fluorescent Properties in Complexes
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione has been utilized in the synthesis of europium(III) complexes. These complexes demonstrate significant fluorescent properties due to the effective transfer of absorbed energy to the europium ions. The fluorescence intensity of these complexes varies, indicating differences in energy transfer efficiency among various ligands (Ma Kunpen, 2015).
Antimicrobial and Antifungal Activities
This compound has been synthesized and characterized for its potential antimicrobial and antifungal activities. It exhibits promising results, making it a candidate for further studies in the development of new antibacterial and antifungal agents (D. D. Suryawanshi, S. Gaikawad, A. Rajbhoj, 2013).
Central Nervous System Activities
In the context of central nervous system applications, variants of this compound have been explored as MAO inhibitors and have shown potential as anticonvulsant and hypnotic agents. This indicates a possible role in treating related disorders (V. K. Srivastava, R. Satsangi, K. Kishore, 1983).
Synthesis and Characterization
The compound has been the focus of various synthesis methods, including ultrasound irradiation, and characterized for its properties. These studies contribute to understanding its chemical nature and potential applications in various fields (N. Korde, 2020).
In Silico Molecular Docking for Anticancer Agents
In silico molecular docking analyses of derivatives of this compound have been conducted to explore their potential as anticancer agents. This approach helps in identifying compounds with high affinity for specific enzyme sites, aiding in the development of targeted cancer therapies (Javed Sheikh, H. Juneja, V. Ingle, 2010).
Tautomeric and Acid-Base Properties
Research has also delved into the tautomeric and acid-base properties of similar compounds, which is crucial for understanding their behavior in biological systems and potential pharmaceutical applications (K. Mahmudov, R. A. Rahimov, M. B. Babanly, Parvin Q. Hasanov, F. Pashaev, A. Gasanov, M. N. Kopylovich, A. Pombeiro, 2011).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-11-7-5-10(6-8-11)14(18)9-15(19)12-3-1-2-4-13(12)17/h1-8,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKRVOHVQCUTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352370 | |
| Record name | 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
CAS RN |
65599-34-0 | |
| Record name | 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



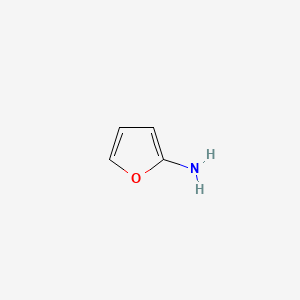
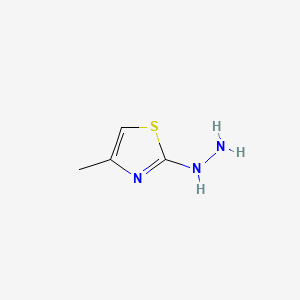

![(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B1595010.png)
